molecular formula C40H60 B1237982 zeta-Carotene CAS No. 13587-06-9

zeta-Carotene

Cat. No.: B1237982
CAS No.: 13587-06-9
M. Wt: 540.9 g/mol
InChI Key: BIWLELKAFXRPDE-WTXAYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeta-Carotene, also known as Z-carotene or carotene, zeta, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, this compound is considered to be an isoprenoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and breast milk. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
All-trans-zeta-carotene is the all-trans-isomer of this compound. It has a role as a plant metabolite.
A carotenoid produced in most carotenogenic organisms. It is one of several sequentially synthesized molecules that are precursors to BETA CAROTENE.

Properties

CAS No.

13587-06-9

Molecular Formula

C40H60

Molecular Weight

540.9 g/mol

IUPAC Name

(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

BIWLELKAFXRPDE-WTXAYMOSSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

melting_point

42-46°C

physical_description

Solid

Synonyms

Carotene, zeta
zeta Carotene
zeta-Carotene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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